2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is a synthetic nucleoside analog. This compound is known for its significant role in antiviral therapies, particularly in the treatment of viral infections such as HIV and hepatitis B. Its unique structure allows it to interfere with viral replication, making it a valuable tool in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is thymidylate synthase (TS) . TS is a crucial enzyme involved in the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Mode of Action
The compound acts as a TS inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of dTMP, thereby inhibiting DNA replication . It also gets incorporated into RNA and DNA, inhibiting their normal function .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by inhibiting TS . This leads to a decrease in dTMP levels, which in turn disrupts DNA replication and affects cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by significant variability, with only 20%-30% of patients treated with a regimen based on this compound having levels within the appropriate therapeutic range . Approximately 40%-60% of patients are underdosed, and 10%-20% are overdosed . The compound’s ADME properties and their impact on bioavailability are influenced by factors such as the activity of metabolic enzymes, intestinal permeability, and plasma protein scale factor .
Result of Action
The compound’s action results in the inhibition of cell proliferation due to disrupted DNA replication . This makes it effective in the treatment of various cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature, electrical conductivity, and turbidity can affect the structure of biological communities, which may indirectly influence the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- typically involves multiple steps:
Formation of the Pyrimidinedione Core: This step involves the condensation of urea with malonic acid derivatives under acidic conditions to form the pyrimidinedione ring.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Oxathiolane Ring: The oxathiolane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxathiolane moiety.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or similar reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinedione ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Primarily used in antiviral therapies, particularly for HIV and hepatitis B. It acts by inhibiting viral DNA synthesis.
Industry: Employed in the development of diagnostic tools and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyinosine (ddI)
- 2’,3’-Dideoxycytidine (ddC)
- Lamivudine (3TC)
- Emtricitabine (FTC)
Uniqueness
Compared to these compounds, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- offers a unique combination of a fluorine atom and an oxathiolane ring. This structural uniqueness enhances its stability and bioavailability, making it a potent antiviral agent with a favorable pharmacokinetic profile.
Properties
IUPAC Name |
5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162963 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143790-05-0, 145281-92-1 | |
Record name | 2',3'-Dideoxy-5-fluoro-3'-thiauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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